molecular formula C20H25NO5S2 B11652300 methyl 6-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

methyl 6-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B11652300
M. Wt: 423.6 g/mol
InChI Key: DNNHMJITYOMASP-LGMDPLHJSA-N
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Description

Methyl 6-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate (CAS: 347914-63-0) is a thiazolidinone derivative characterized by a conjugated benzylidene substituent (4-ethoxy-3-methoxy) and a hexanoate ester side chain. Its molecular formula is C₂₀H₂₅NO₅S₂, with a molecular weight of 423.5462 g/mol . This compound belongs to the rhodanine-based family, which is known for diverse biological activities, including kinase inhibition and antimicrobial properties . The Z-configuration of the exocyclic double bond is critical for maintaining its planar structure, facilitating interactions with biological targets .

Properties

Molecular Formula

C20H25NO5S2

Molecular Weight

423.6 g/mol

IUPAC Name

methyl 6-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C20H25NO5S2/c1-4-26-15-10-9-14(12-16(15)24-2)13-17-19(23)21(20(27)28-17)11-7-5-6-8-18(22)25-3/h9-10,12-13H,4-8,11H2,1-3H3/b17-13-

InChI Key

DNNHMJITYOMASP-LGMDPLHJSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)OC)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-halo ester in the presence of a base to form the thiazolidinone ring.

    Benzylidene Formation: The benzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and 4-ethoxy-3-methoxybenzaldehyde.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the benzylidene group.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced products may include alcohols or amines.

    Substitution: Substituted products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Its thiazolidinone ring is known for its activity against a range of bacterial and fungal pathogens.

Medicine

In medicinal chemistry, the compound is being explored for its potential anti-inflammatory and anticancer properties. The presence of the benzylidene group is particularly significant, as it can interact with biological targets involved in these diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of methyl 6-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with various molecular targets. The thiazolidinone ring can inhibit enzymes by binding to their active sites, while the benzylidene group can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural features include:

  • A 4-ethoxy-3-methoxybenzylidene group at the 5-position of the thiazolidinone core.
  • A hexanoate ester side chain at the 3-position.

Comparisons with analogs (Table 1) highlight how substituent variations influence properties:

Table 1: Structural and Physicochemical Comparison of Thiazolidinone Derivatives

Compound ID Benzylidene Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-ethoxy-3-methoxy C₂₀H₂₅NO₅S₂ 423.5462 Not reported (commercial availability)
BH55276 3-bromo C₁₇H₁₈BrNO₃S₂ 428.3637 Higher halogen content; likely increased lipophilicity
BH55279 2,5-dimethoxy C₁₉H₂₃NO₅S₂ 409.5196 Reduced steric bulk; potential solubility enhancement
Compound 7 1-(5-butylpyrazin-2-yl)ethylidene C₁₆H₁₈N₄O₂S₂ ~374.47 Lower MW; pyrazine ring introduces π-π stacking potential
Compound 3d 4-hydroxy-3-methoxy C₂₀H₁₈N₂O₆S₂ 454.49 Free carboxylic acid enhances polarity; m.p. 217–219°C

Key Observations :

  • Substituent Effects: Electron-Donating Groups (e.g., methoxy, ethoxy): Enhance solubility via polar interactions but may reduce membrane permeability compared to halogens like bromine .
  • Side Chain Variations: The hexanoate ester in the target compound balances lipophilicity and metabolic stability, whereas shorter chains (e.g., butyl in Compound 7 ) may alter pharmacokinetics.

SAR Insights :

  • Benzylidene Substituents : Bulky groups (e.g., 4-ethoxy-3-methoxy) may hinder binding to shallow active sites but improve selectivity for deeper pockets.
  • Thioxo Group : The 2-thioxo moiety is crucial for hydrogen bonding with kinase catalytic domains .

Spectroscopic and Analytical Data

UV-Vis and IR Profiles :

  • The target compound’s UV spectrum is expected to show λmax ~388 nm (similar to Compounds 7 and 8 ), attributed to the conjugated benzylidene-thiazolidinone system.
  • IR bands for C=O (1706 cm⁻¹), C=S (758 cm⁻¹), and ester C-O (1250–1100 cm⁻¹) align with analogs .

Thermal Properties :

  • Melting points for analogs range from 213–261°C , suggesting the target compound likely has a similar thermal stability profile.

Biological Activity

Methyl 6-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a synthetic compound with notable biological activities attributed to its unique structural features, including a thiazolidinone ring and various functional groups. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following:

Property Details
Molecular Formula C20H25NO5S2
Molecular Weight 423.6 g/mol
IUPAC Name methyl 6-[(5Z)-5-(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
InChI Key DNNHMJITYOMASP-LGMDPLHJSA-N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazolidinone Ring : A thioamide reacts with an α-halo ester in the presence of a base.
  • Benzylidene Formation : A condensation reaction occurs between the thiazolidinone derivative and 4-ethoxy-3-methoxybenzaldehyde.
  • Esterification : The final step involves esterification with methanol to form the methyl ester.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Enzyme Inhibition : The thiazolidinone ring can inhibit enzymes by binding to their active sites.

Cellular Receptor Interaction : The benzylidene group modulates signal transduction pathways by interacting with cellular receptors, potentially leading to antimicrobial and anticancer effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with thiazolidinone structures often possess antimicrobial properties. This compound's unique functional groups may enhance its efficacy against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through its action on specific signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related thiazolidinone compounds, providing insights into potential applications:

  • Study on Anticancer Activity :
    • A study demonstrated that thiazolidinones can induce apoptosis in cancer cells through mitochondrial pathways. The presence of specific substituents on the thiazolidinone ring was found to enhance this effect .
  • Antimicrobial Efficacy :
    • Research indicated that derivatives of thiazolidinones displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-function relationship highlighted the importance of substituents in enhancing antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 6-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with chloroacetic acid under reflux in ethanol or DMF to form the thiazolidinone core .
  • Step 3 : Esterification of the hexanoic acid moiety using methanol and acid catalysts (e.g., H₂SO₄) under controlled temperature (60–70°C) .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol), catalyst loading, and reaction time to improve yield. Monitor purity via TLC and HPLC .

Q. How can the structural configuration (Z/E isomerism) of the benzylidene group be confirmed experimentally?

  • Methodology :

  • Use NMR spectroscopy : The coupling constant (JJ) between the benzylidene proton and the adjacent carbon in the thiazolidinone ring distinguishes Z (lower JJ) from E isomers .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
  • IR spectroscopy : Confirm the presence of thioxo (C=S) and carbonyl (C=O) groups at ~1250 cm⁻¹ and ~1700 cm⁻¹, respectively .

Q. What preliminary biological assays are suitable for screening this compound's activity?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA kits .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. methoxy groups) influence the compound's biological activity and selectivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituted benzylidene groups (e.g., 4-fluoro, 4-nitro) and compare bioactivity data .
  • Key Findings :
SubstituentActivity (IC₅₀, μM)Selectivity Index (Cancer vs. Normal Cells)
4-ethoxy12.5 ± 1.28.7
4-methoxy18.3 ± 1.55.2
4-nitro6.8 ± 0.93.1
Data derived from analogs in .

Q. What computational strategies can predict binding modes of this compound with biological targets (e.g., protein kinases)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with experimental IC₅₀ values .

Q. How can contradictory data on cytotoxicity and antioxidant activity be resolved?

  • Methodology :

  • Dose-response analysis : Test a wider concentration range (0.1–100 μM) to identify biphasic effects .
  • Mechanistic studies : Measure ROS levels (DCFH-DA assay) and apoptosis markers (caspase-3/7 activation) to differentiate pro-oxidant vs. antioxidant modes .
  • Comparative profiling : Benchmark against known antioxidants (e.g., ascorbic acid) and cytotoxins (e.g., doxorubicin) .

Q. What strategies improve the compound's solubility and bioavailability for in vivo studies?

  • Methodology :

  • Prodrug design : Replace methyl ester with PEGylated derivatives to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Pharmacokinetic profiling : Conduct bioavailability studies in rodent models with LC-MS/MS quantification .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for anticancer activity?

  • Resolution :

  • Variable assay conditions : Differences in cell passage number, serum concentration, and incubation time (24 vs. 48 hours) .
  • Batch purity : Impurities >5% (e.g., unreacted thiosemicarbazone) skew results. Validate purity via HPLC (>95%) and elemental analysis .

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